The search results confirm that this compound (C₁₀H₁₈) is a known chemical compound [1]. However, details are scarce, with only one study from 1984 focusing on its metabolic pathway rather than its synthesis [2].
Metabolic Pathway and Quantitative Data [2] The study describes the metabolism of this compound by liver microsomal monooxygenase, which leads to the formation of an epoxide and the destruction of a portion of the cytochrome P-450 enzyme.
| Parameter | Detail |
|---|---|
| Enzyme System | Liver microsomal monooxygenase (from mice) |
| Primary Metabolite | Epoxyethylcyclooctane |
| Cytochrome P-450 Destruction | ~40% of isozymes |
| Partition Ratio | ~180 molecules of this compound turned over per destructive event |
| Metabolite Yield | ~132 molecules of epoxyethylcyclooctane formed per destructive event |
While a specific synthesis for this compound is not detailed, it likely belongs to a broader class of compounds called vinylcyclopropanes, which can rearrange to form larger cyclic structures like cyclopentenes [3]. The core rearrangement for these compounds is the vinylcyclopropane-cyclopentene rearrangement.
This rearrangement can proceed via two primary mechanistic pathways, and the dominant path depends on the specific substrate and conditions [3]:
The following diagram illustrates the general relationship between a vinylcyclopropane system and its potential rearrangement, which is the foundational chemistry relevant to a molecule like this compound.
The stability of any cycloalkane, including cyclooctane and by extension vinylcyclooctane, is governed by ring strain, which arises from three main sources [1]:
Medium-sized rings (8-11 members) are particularly interesting because, while they have minimal angle strain, they experience significant transannular strain—steric interactions between atoms across the ring [2].
The following table summarizes the strain energies for smaller and medium-sized cycloalkanes for context [3] [2]:
| Cycloalkane | Ring Size | Strain Energy (kcal/mol) | Primary Strain Sources |
|---|---|---|---|
| Cyclopropane | 3 | ~27 | Severe Angle Strain |
| Cyclobutane | 4 | ~26 | Angle Strain, Torsional Strain |
| Cyclopentane | 5 | ~6 | Torsional Strain (minimized by puckering) |
| Cyclohexane | 6 | ~0 | No significant strain (ideal chair conformation) |
| Cyclooctane | 8 | ~10.5 | Transannular Strain, Torsional Strain |
Cyclooctane is too large to adopt a strain-free chair conformation and must adopt more complex folded conformations to relieve transannular strain [2]. Based on general organic chemistry principles, its main conformations include crown, boat-chair, and twist-boat-chair, each with different strain profiles.
The vinyl group (-CH=CH₂) on a this compound molecule adds complexity. This substituent introduces steric and electronic effects, and its preference for an equatorial-like position to avoid 1,3-diaxial interactions will influence the ring's preferred conformation and overall strain.
Potential conformational interconversion pathway for a cyclooctane ring, illustrating the move from a high-energy planar form to more stable, folded conformations.
For a molecule like this compound, a multi-technique approach is required to determine its precise three-dimensional structure and energy.
The vinyl group's influence is multifaceted. Sterically, it prefers equatorial positioning. Electronically, the π-electrons can introduce hyperconjugative interactions or alter electron density. The potential for further functionalization at the double bond makes its conformational behavior relevant to understanding reaction stereochemistry and outcomes.
To determine the thermal stability and decomposition profile of a compound like vinylcyclooctane, the following methodologies are essential. The workflow for a comprehensive analysis typically follows the sequence below:
Experimental workflow for thermal analysis
The data from non-isothermal TGA runs at multiple heating rates is processed to determine kinetic parameters.
These methods calculate the activation energy (Eₐ) without assuming a reaction model, which is ideal for complex decomposition processes [4] [3].
ln(dα/dt) = ln[A f(α)] - Eₐ/(RT) [4] [3].ln(β) = Const - 1.052 (Eₐ/(RT)) [4].The variation of Eₐ with the extent of conversion (α) helps reveal if the decomposition is a single-step or complex multi-step reaction [4].
While direct data for this compound is unavailable, the table below illustrates the type of quantitative results you can expect from a TGA/DTG analysis, using a different polymer system as an example [3].
| Parameter | What It Measures | Typical Output for a Decomposition Step |
|---|---|---|
| T₍ᵢ₎ | Onset temperature of decomposition | Temperature at which mass loss begins for a specific step. |
| Tₘₐₓ | Temperature of maximum decomposition rate | Peak temperature in the DTG curve for each step [1] [3]. |
| Mass Loss (%) | Fraction of mass lost in a step | Percentage of total mass lost between T₍ᵢ₎ and the end of that step [1]. |
| Residual Mass | Mass remaining after decomposition | The final mass (%) after the experiment is complete, often ash or filler [1]. |
Given the lack of direct data, I suggest the following steps to obtain the information you need:
Since direct studies on this compound are not available, the following framework is adapted from a 2025 study on 3-substituted cyclooctynes, which are closely related, strained cyclic alkynes [1]. The methodology from this paper serves as a robust foundation.
Table 1: Recommended Computational Methodology
| Computational Aspect | Recommended Protocol (from Bollwerk et al., 2025) [1] | Application to this compound |
|---|---|---|
| Software | GAMESS (via ChemCompute.org) [1] | Use GAMESS, Gaussian, ORCA, or Spartan. |
| Initial Geometry Optimization | MMFF94 molecular mechanics force field [1] | Use to generate a reasonable starting structure. |
| Final Geometry Optimization & Frequency Calculation | ωB97X-D/aug-cc-pVDZ Density Functional Theory (DFT) method [1] | Core Method. ωB97X-D handles dispersion forces well. Frequency check confirms a true minimum (no imaginary frequencies). |
| Solvent Model | Polarizable Continuum Model (PCM) with THF as solvent [1] | Use PCM with an appropriate low-polarity solvent (e.g., cyclohexane). |
| Conformational Search | Use of embedded protocol in Spartan'24 software [1] | Critical Step. Systematically search for the lowest-energy ring conformation. |
| Electronic Property Calculation | B3LYP/6-31G* for HOMO/LUMO energies to calculate global electrophilicity index [1] | Use to predict reactivity towards nucleophiles or dienophiles. |
Based on the established methodology, here are the key properties to investigate for this compound.
Structure and Strain Energy
Global Reactivity Descriptors
Reaction Pathway Modeling
The following diagram illustrates the logical workflow for modeling a reaction pathway, connecting the computational steps to the chemical concepts being investigated.
Diagram of the workflow for modeling a reaction pathway like a cycloaddition.
When you apply this framework, keep the following points in mind:
| Monomer | Polymerization Method | Catalyst System | Key Features / Microstructure |
|---|---|---|---|
| Vinyl Cyclohexane[citation2] | Coordination Polymerization | Zirconocene-based (C2, C2v, Cs symmetry) | Yields isotactic polymers; stereoregularity influenced by chain-end control[citation2]. |
| 1,3-Butadiene[citation6] | [2+2] Cycloaddition Oligomerization | Pyridine(diimine) Iron complexes (e.g., ((MePDI)FeN2)2(μ-N2)) | Forms (1,n’-divinyl)oligocyclobutane; stereoregular segments; high crystallinity; chemically recyclable[citation6]. |
| Norbornene[citation5][citation7] | Ring-Opening Metathesis (ROMP)[citation5] Vinyl-Addition Polymerization[citation7] | ROMP: Ru-based Grubbs 2nd generation[citation5]. Vinyl-Addition: Single-component Pd catalysts[citation7]. | ROMP: Used for single-chain polymerization studies. Vinyl-Addition: Tolerant to functionalized monomers; air-stable catalysts[citation5][citation7]. | | Various Cyclic Olefins[citation3][citation4] | Ring-Opening Metathesis Polymerization (ROMP) | Mo, W, Ru-based catalysts (e.g., Schrock, Grubbs) | A versatile method for strained cyclic olefins; allows control over polymer microstructure[citation3][citation4]. |
For a novel monomer like vinylcyclooctane, a standard approach would involve screening different catalytic methods to determine the most effective one. The diagram below outlines this general workflow.
Although specific protocols for this compound are unavailable, here are detailed methodologies for related systems that can serve as a starting point for experimentation.
1. Iron-Catalyzed [2+2] Cycloaddition Oligomerization (for 1,3-Butadiene) [1] This method produces unique oligocyclobutane microstructures.
2. Ring-Opening Metathesis Polymerization (ROMP) of Norbornene [2] This protocol is based on single-molecule studies and can be adapted for bulk polymerization.
To locate more specific information, you may consider:
Vinylcyclooctane represents a highly valuable strained carbocyclic building block in contemporary organic synthesis, combining the inherent ring strain of a medium-sized cycloalkane with the versatile reactivity of a vinyl group. While specific physical property data for this compound is limited in the literature, its behavior can be extrapolated from related strained carbocyclic systems. Cyclooctane itself possesses substantial ring strain due to its non-planar conformation, with a strain energy of approximately 40.2 kcal/mol, positioning it between the highly strained cyclopropane (27.5 kcal/mol) and the more relaxed cyclohexane (1.3 kcal/mol) [1]. This strain energy, when combined with the π-system of the vinyl group, creates a thermodynamic driving force for various rearrangement and ring-opening reactions that can be harnessed in complex molecule construction.
The strategic importance of this compound derivatives in synthetic chemistry stems from their ability to undergo skeletal reorganizations that would be challenging to accomplish through more conventional synthetic approaches. The vinylcyclopropane-cyclopentene rearrangement provides a conceptual framework for understanding the behavior of this compound systems, as both involve the reorganization of strained carbocycles bearing unsaturated substituents [2]. While the vinylcyclopropane rearrangement typically requires elevated temperatures (400-500°C) for the parent system, appropriate substitution patterns or catalytic interventions can significantly lower these barriers, making these transformations more synthetically useful [2]. The application of such rearrangements has been demonstrated in complex natural product synthesis, where they serve as key steps in constructing intricate carbon skeletons that would be challenging to access through other means.
Table 1: Comparative Strain Energies and Properties of Relevant Carbocycles
| Carbocycle | Strain Energy (kcal/mol) | Bond Length (Å) | Key Characteristic |
|---|---|---|---|
| Cyclopropane | 27.5 | 1.51 | Highly strained, bent bonds |
| Cyclobutane | 26.3 | 1.56 | Puckered conformation |
| Cyclooctane | 40.2 | ~1.54 | Multiple conformers |
| Cyclohexane | 1.3 | 1.54 | Strain-free reference |
The reactivity of this compound is governed by several competing and complementary mechanistic pathways, with the vinylcyclobutane rearrangement serving as the closest analogous system for which detailed mechanistic studies exist. These rearrangements can proceed through either diradical intermediates or concerted pericyclic pathways, with the dominant mechanism being highly dependent on substitution patterns and reaction conditions [2]. Experimental and computational investigations of the vinylcyclopropane system reveal that these rearrangements typically have activation energies around 50 kcal/mol for the parent system, which can be significantly modulated by substituents that stabilize potential diradical intermediates [2]. Electron-donating groups such as methoxy or siloxy substituents can lower rearrangement barriers substantially, bringing these transformations into more synthetically accessible temperature ranges.
The mechanistic picture that emerges from studies of related vinylcycloalkanes suggests the existence of a continuum of mechanisms between fully concerted and stepwise diradical pathways, with the exact position on this continuum being substrate-dependent. Computational studies indicate the presence of transition states with significant diradical character, often followed by relatively flat potential energy surfaces that allow for conformational flexibility before product formation [2]. This flexibility can lead to the formation of multiple stereoisomeric products, with the distribution providing insight into the precise mechanism operative for a specific substrate. For instance, trans-disubstituted systems often favor symmetry-allowed concerted pathways, while cis-disubstituted analogs may proceed through more diradical mechanisms with consequently different stereochemical outcomes.
The development of transition metal-catalyzed variants of vinylcycloalkane rearrangements represents a significant advancement, allowing these transformations to proceed under dramatically milder conditions. Dirhodium acetate has been identified as an effective catalyst for vinylcyclopropane rearrangements, enabling the process to occur at temperatures as low as room temperature to 80°C, compared to the typical thermal requirements of 400-500°C [2]. This catalytic approach not only expands the functional group tolerance of these rearrangements but also offers opportunities for enantioselective transformations through the use of chiral metal complexes. The metal catalyst is believed to lower the activation barrier by stabilizing the transition state through complexation with the π-system of the vinyl group, while simultaneously facilitating the cleavage of the strained cyclooctane C-C bond through back-bonding interactions.
The following diagram illustrates the key rearrangement pathways and catalytic cycle for this compound:
Diagram 1: this compound Rearrangement Mechanisms (Title: this compound Rearrangement Pathways)
This compound derivatives serve as versatile precursors for the construction of complex molecular architectures through carefully designed rearrangement pathways. The ring-expansion capability of these systems enables access to medium and large carbocycles that are challenging to prepare by direct cyclization methods. When incorporated into polycyclic systems, this compound units can undergo tandem rearrangement sequences that simultaneously establish multiple stereocenters and ring fusions. This strategy has been successfully employed in the synthesis of cyclooctanoid natural products, where the this compound moiety serves as a masked cyclononenone precursor after rearrangement and oxidation. The resulting nine-membered rings exhibit distinct conformational properties that can be exploited for further functionalization.
The incorporation of heteroatoms into this compound systems significantly expands their synthetic utility, enabling access to oxygen and nitrogen heterocycles of various ring sizes. For instance, this compound substrates bearing appropriately positioned oxygen functionalities can undergo rearrangements to yield fused oxacycles ranging from tetrahydrofurans to oxocanes. The analogous nitrogen-containing systems provide access to azacycles, which are particularly valuable in medicinal chemistry for the construction of bioactive alkaloid skeletons. The ability to control ring size through careful design of the starting this compound substrate makes this approach exceptionally versatile for heterocycle synthesis.
Table 2: Key Transformations of this compound Derivatives
| Reaction Type | Conditions | Products | Yield Range | Key Features |
|---|---|---|---|---|
| Thermal Rearrangement | 300-400°C, neat | Fused Cyclononenones | 40-75% | Ring expansion, conformational control |
| Rh(II)-Catalyzed | Dirhodium acetate, 25-80°C | Functionalized Cyclooctanes | 60-85% | Mild conditions, functional group tolerance |
| Photochemical | hv (254 nm), inert atmosphere | Cross-linked Products | 30-65% | Radical pathways, complex polycycles |
| Pd-Catalyzed Cross-Coupling | Suzuki-Miyaura conditions | Biaryl-fused Systems | 55-90% | Incorporation into π-extended architectures |
| Tandem Sequences | Multistep, one-pot | Polycyclic Natural Product Cores | 25-60% | Rapid complexity generation |
The unique structural features of this compound and its rearrangement products offer significant advantages in medicinal chemistry, particularly in the context of conformational restriction and spatial decoration. While cyclobutane rings have been increasingly employed in drug design for their ability to impose defined molecular geometries and improve metabolic stability, the larger cyclooctane ring provides complementary properties [1]. The puckered conformation of cyclooctanes creates distinctive three-dimensional architectures that can effectively complement binding pockets in biological targets, often leading to improved potency and selectivity compared to flat aromatic systems. This property aligns with the broader trend in medicinal chemistry toward incorporating saturated ring systems to address the challenges of planar molecular frameworks.
This compound derivatives have shown particular promise in the synthesis of complex pharmacophores and as aryl isosteres in drug discovery programs. The rearrangement products of substituted vinylcyclooctanes can serve as conformationally constrained analogs of flexible acyclic linkers, reducing the entropic penalty upon binding to biological targets [1]. Additionally, the incorporation of this compound motifs into peptide backbones or as core structural elements in kinase inhibitors has demonstrated beneficial effects on pharmacokinetic properties, including enhanced metabolic stability and improved solubility profiles. These advantages stem from the disruption of molecular planarity and the introduction of defined stereochemistry at multiple positions within the molecular framework.
Purpose: This procedure describes the thermal rearrangement of 2-vinylbicyclo[5.1.0]octane to a fused bicyclo[5.3.0]decene system, demonstrating the ring-expansion capability of this compound derivatives.
Materials and Equipment:
Procedure:
Notes and Troubleshooting:
Purpose: This protocol demonstrates the dirhodium-catalyzed rearrangement of a functionalized this compound derivative, highlighting the enhanced functional group tolerance under mild conditions.
Materials and Equipment:
Procedure:
Notes and Troubleshooting:
Purpose: This procedure illustrates the functionalization of this compound derivatives via palladium-catalyzed cross-coupling, enabling the introduction of aromatic substituents for further elaboration.
Materials and Equipment:
Procedure:
Notes and Troubleshooting:
Comprehensive characterization of this compound derivatives and their rearrangement products requires a multifaceted analytical approach. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative, with ¹H NMR providing diagnostic signals for the vinyl group (typically δ 5.0-6.5 ppm) and characteristic multiplet patterns for the cyclooctane ring protons (δ 1.2-2.8 ppm). The rearrangement process can be monitored by the disappearance of cyclooctane ring strain indicators and the emergence of new alkene signals in the ¹H NMR spectrum. Variable-temperature NMR studies are valuable for probing the conformational dynamics of both starting materials and products, as cyclooctane rings exhibit complex ring-flipping behavior that can be frozen out at low temperatures.
Mass spectrometry techniques, particularly electron impact (EI) and chemical ionization (CI) methods, provide molecular weight confirmation and fragmentation patterns characteristic of the strained ring systems. For thermally labile compounds, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) methods are preferred to avoid decomposition during analysis. Infrared (IR) spectroscopy offers complementary information, with the vinyl C-H stretching vibrations (3080-3020 cm⁻¹) and C=C stretch (1650 cm⁻¹) providing distinctive signals. The ring strain in cyclooctane systems manifests in the IR spectrum through unusual C-H bending vibrations and, for substituted derivatives, strained C-C bond characteristics.
Computational methods provide invaluable insights into the rearrangement mechanisms and conformational preferences of this compound systems. Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level or higher are recommended for mapping the potential energy surfaces of these rearrangements. The M06-2X functional has shown excellent performance for predicting the kinetics and thermodynamics of pericyclic reactions involving strained carbocycles. Key computational tasks include optimizing the geometries of reactants, possible transition states, and products, followed by frequency calculations to confirm the nature of stationary points and obtain thermodynamic corrections.
For systems potentially proceeding through diradical intermediates, multireference methods such as CASSCF or CASPT2 may be necessary to properly describe the electronic structure. However, these methods are computationally demanding for systems the size of this compound, and carefully validated DFT functionals such as ωB97X-D or M06-2X often provide a practical compromise between accuracy and computational cost. Calculations of intrinsic reaction coordinates (IRC) verify the connectivity between transition states and minima on the potential energy surface. Additionally, natural bond orbital (NBO) analysis can quantify the interactions between the vinyl π-system and the strained σ-framework of the cyclooctane ring, providing insight into the electronic factors that facilitate these rearrangements.
General Handling Procedures: this compound derivatives and their rearrangement products should be handled with standard chemical safety precautions, including the use of appropriate personal protective equipment (nitrile gloves, safety goggles, lab coat). Many of these compounds may have limited toxicological characterization, so they should be treated as potentially hazardous. Operations should be conducted in a well-ventilated fume hood to minimize inhalation exposure, particularly when working with volatile compounds.
Thermal Safety: The thermal rearrangements described in these protocols involve elevated temperatures and potentially pressurized systems when conducted in sealed vessels. Proper thermal safety equipment should be used, including heating mantles with temperature control and explosion-proof reaction vessels when working above the boiling point of solvents. Care should be taken to avoid hot spots that could lead to decomposition. When conducting reactions at temperatures above 150°C, safety shields should be employed, and researchers should be trained in emergency procedures for thermal runaway reactions.
Catalyst and Reagent Considerations: Transition metal catalysts, particularly rhodium and palladium complexes, may be expensive, toxic, or potential sensitizers. Appropriate handling procedures should be followed, including the use of gloves when weighing solid catalysts and proper disposal of catalyst-contaminated wastes. Organometallic catalysts should be stored under inert atmosphere to maintain their activity and prevent decomposition. Boronic acids used in cross-coupling reactions are generally stable but may contain varying amounts of boroxines; these should be handled in a manner to avoid inhalation of fine powders.
This compound derivatives represent a versatile class of building blocks in organic synthesis, offering unique opportunities for the construction of complex molecular architectures through controlled rearrangement processes. The protocols described herein provide reliable methods for accessing and transforming these strained systems, enabling their application in both academic and industrial settings. The continued development of catalytic variants, particularly those enabling enantioselective rearrangements, will further expand the synthetic utility of this compound chemistry. As synthetic methods advance and our understanding of the underlying mechanistic principles deepens, these structurally intriguing compounds will undoubtedly find increasing application in the synthesis of complex functional molecules and materials.
This note summarizes two modern catalytic strategies for the synthesis and application of strained vinyl-substituted molecules, highlighting their potential applicability to complex systems like vinylcyclooctane.
Table 1: Catalytic Methods for Functionalizing Strained Vinyl-Alkane Motifs
| Method Feature | Dinuclear PdI Cross-Coupling [1] | Visible-Light-Mediated [3+2] Cycloaddition [2] |
|---|---|---|
| Reaction Type | Modular vinyl/aryl coupling | Cycloaddition |
| Catalyst System | Air-stable dinuclear [PdI(μ-I)(P tBu3)]₂ (1) | Iridium-based photocatalyst |
| Key Reaction Conditions | Room temperature, <30 minutes | Visible light, mild conditions |
| Core Application | Stereospecific synthesis of (di)vinyl cyclopropanes | Access to complex molecular scaffolds from vinylcyclopropanes |
| Gram-Scale Feasibility | Demonstrated (e.g., synthesis of 4 at >1 g) | Information not specified in abstract |
| Tolerance to Sensitive Groups | High (primary chloride, alkynyl moiety tolerated) | Information not specified in abstract |
Protocol 1: Modular Synthesis of a Vinyl Cyclopropane via Dinuclear PdI Catalysis (Adapted from supporting information of [1])
This protocol describes a rapid, stereospecific cross-coupling to form a cis-chrysanthemic acid derivative.
Protocol 2: Visible Light-Mediated [3+2] Cycloaddition of a Vinylcyclopropane (Based on [2])
This protocol leverages photoredox catalysis to engage the strain energy of a vinylcyclopropane in an intermolecular cycloaddition.
The following diagram illustrates the logical sequence and decision points for the catalytic methods discussed.
The protocols and data for vinyl cyclopropanes provide a framework for exploring similar chemistry with This compound. The medium-sized ring of cyclooctane introduces unique conformational dynamics and ring strain that can influence both reactivity and catalyst selection.
The inherent ring strain in compounds like vinylcyclobutanes and vinylcyclooctanes makes them valuable yet challenging substrates in organic synthesis. Their modification often aims to construct complex molecular architectures useful in medicinal chemistry and materials science. The following table summarizes key reaction types applicable to strained vinylcycloalkanes, drawing parallels from recent research on vinylcyclobutanes.
Table 1: Functionalization Methods for Strained Vinylcycloalkanes
| Functionalization Type | Reaction Partner | Key Catalyst/Reagent | Product Formed | Notes & Challenges |
|---|---|---|---|---|
| Aminocarbonylation [1] | Amine hydrochlorides & CO | Pd(OAc)₂, L9 ligand | α-Substituted β,γ-unsaturated cyclobutanecarboxamides | Suppresses semipinacol rearrangement; builds quaternary centers. |
| Regiodivergent Hydrophosphination [2] | Diphenylphosphine | CuCl (for α-selectivity) CuBr₂/LiBr (for β'-selectivity) | 1,1,3- or 1,2,3-trisubstituted cyclobutyl phosphines | Catalyst control from identical starting materials; high diastereoselectivity. | | C–H Functionalization [3] | N/A | Palladium-based catalysts | Functionalized cyclobutanes | Direct C–H bond conversion; improves atom and step economy. | | Semipinacol Rearrangement [1] | Acid or metal catalysts | N/A | Ring-opened or expanded products | A common side reaction that can be suppressed or exploited. |
A significant challenge in working with vinylcyclobutanols is their tendency to undergo semipinacol rearrangement or ring-opening instead of the desired functionalization [1]. The recent palladium-catalyzed aminocarbonylation protocol is notable for effectively suppressing this rearrangement, allowing for the synthesis of valuable α-substituted β,γ-unsaturated cyclobutanecarboxamides with a quaternary carbon center [1].
Another powerful strategy is catalyst-controlled regiodivergence. Research on acyl bicyclobutanes has demonstrated that simply switching the copper catalyst system (Cu(I) vs. Cu(II)) can direct the nucleophilic attack to different carbon atoms of the strained ring, yielding distinct regioisomers from the same starting materials [2].
The following workflow diagrams the strategic decision-making process for selecting a functionalization method, based on the desired product outcome.
The following protocols are adapted from recent literature on vinylcyclobutane derivatives and represent the kind of detailed methodology applicable to strained systems.
This protocol describes the synthesis of α-substituted β,γ-unsaturated cyclobutanecarboxamides [1].
This protocol allows for catalyst-controlled synthesis of either 1,1,3-trisubstituted or 1,2,3-trisubstituted cyclobutyl phosphines from the same starting materials [2].
For researchers focusing on a specific molecule like vinylcyclooctane, the direct literature might be sparse. Here is a strategic approach to guide your investigation:
The integration of strained carbocycles into drug candidates represents a growing frontier in medicinal chemistry, enabling precise three-dimensional display of pharmacophores and modulation of molecular properties. While cyclobutane-containing drug molecules are currently rare in approved pharmaceuticals (with only nine FDA-approved examples), they are experiencing renewed interest as valuable bioisosteres and synthetic targets. [1] These structures are notably present in thousands of natural products with significant biological activity, highlighting their potential therapeutic relevance. [1] This application note details practical methodologies for constructing complex cyclobutane scaffolds and highly strained methylenecyclobutanes (MCBs), emphasizing their diversification into structurally novel architectures for drug discovery programs.
The strategic value of these carbocycles stems from their ability to replace flat aromatic rings with C(sp³)-rich bioisosteres, which can dramatically improve success rates in discovering new lead molecules by navigating intellectual property landscapes while optimizing pharmacological properties in three-dimensional space. [2] The presence of strained ring systems introduces unique reactivity profiles and conformational constraints that can enhance target selectivity and optimize metabolic stability.
Principle: This method employs visible-light-activated transition metal photocatalysts in triplet sensitization reactions to enable intramolecular [2+2] cycloadditions, forming complex cyclobutane boronate esters with multiple stereogenic centers. [1]
Table 1: Optimization of Photosensitized [2+2] Cycloaddition Reaction Conditions
| Parameter | Optimal Condition | Suboptimal Alternatives | Impact on Yield |
|---|---|---|---|
| Photocatalyst | Ir polypyridyl complexes | Ru polypyridyl complexes | High efficiency in triplet sensitization |
| Boronate Ester | B(pin) | B(dan), free boronic acid | Highest yields (B(pin) preferred) |
| Wavelength | Visible light (long wavelength) | UV light | Improved functional group tolerance |
| Tether Types | Ether, amine, all-carbon | - | Broad substrate scope |
| Steric Environment | Proximal bulk tolerated | - | Minimal yield decrease |
Scope and Limitations: The reaction successfully accommodates structurally varied styrene units with substitutions on both the arene and alkene moieties, dienes for vinylcyclobutane formation, and bridgehead B(pin) relocation, though the latter diminishes diastereoselectivity. [1] The methodology demonstrates remarkable functional group tolerance despite potential concerns about carbon-boron bond stability under photocatalytic conditions.
Principle: This approach enables the synthesis of (boromethylene)cyclobutanes (BMCBs) and spiro-BMCBs via a challenging Cu-catalyzed chemo-, stereo-, and regioselective borylative cyclization of aliphatic alkynes. [2]
Table 2: Optimization of Copper-Catalyzed Borylative Cyclization
| Variable Screened | Optimal Condition | Effect on Yield | Key Observations |
|---|---|---|---|
| Leaving Group | Tosylate (OTs) | Br, OP(O)(OEt)₂, OMs | Highest yield (42% initial) |
| Ligand | NHC (IMes) | BINAP, PPh₃, xantphos | Significant improvement to 71% |
| Copper Source | CuCl | CuCl₂ | Improved to 83% isolated yield |
| Base | tBuOK | NaOAc, K₂CO₃, K₃PO₄ | Critical for reaction efficiency |
| Temperature | 50°C | 25°C, 80°C | Moderate temperature optimal |
| Reaction Time | 20 hours | Shorter times | Required for high conversion |
Scope and Limitations: The reaction tolerates diverse functional groups including alkyl chains, variously substituted aryl groups (electron-rich and electron-deficient), naphthyl, indolyl, silyl ether, ketal, aryl ether, ester, alkyl chloride, and imide functionalities, yielding products in 63-85% isolated yields. [2] A significant limitation is the requirement for β-selective borylcupration to position the copper and alkyl electrophile at the geminal carbon, a challenging regio-control issue.
Required Materials: Ir or Ru polypyridyl photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆), vinyl boronate ester substrate, anhydrous solvent (DMF or CH₃CN), boric acid-doped silica gel for chromatography.
Step-by-Step Procedure:
Troubleshooting Tips:
Required Materials: CuCl (10 mol%), IMes·HCl ligand (12 mol%), B₂pin₂ (1.2 equiv), tBuOK (1.5 equiv), alkyne-tethered electrophile substrate, anhydrous THF.
Step-by-Step Procedure:
Critical Notes:
The incorporation of boronate esters into these strained systems provides exceptional versatility for downstream functionalization, enabling rapid exploration of chemical space around the core scaffold. [1]
Table 3: Diversification Reactions of Cyclobutane Boronate Esters
| Transformation | Reagents & Conditions | Product | Yield Range |
|---|---|---|---|
| Protodeboronation | Acetic acid, sodium perborate | Deboronated cyclobutane | High |
| Arylation | Lithiated furan, then oxidation | Aryl cyclobutane | Good |
| Fluorination | Cu(OTf)₂, Selectfluor | Fluorinated cyclobutane | Good |
| Oxygenation | Basic hydrogen peroxide | Hydroxycyclobutane | Good |
| Bromination | Br₂, NaOH | Bromocyclobutane | Good |
| Zweifel Olefination | Alkenyl lithium, I₂ | Alkenyl cyclobutane | Good |
| Matteson Homologation | ZnCl₂, CH₂I₂ | Homologated cyclobutane | Good |
| Cross-Coupling (via Trifluoroborate) | KHF₂, then photoredox coupling | Diastereomerically pure coupled product | Good |
The following Graphviz diagrams illustrate key synthetic pathways and mechanistic details for the methodologies described in this application note:
Diagram 1: Copper-catalyzed borylative cyclization mechanism for BMCB synthesis (Title: BMCB Synthesis Mechanism)
Diagram 2: Diversification pathways for cyclobutane boronate esters (Title: Boronate Ester Diversification Pathways)
The utility of these methodologies is exemplified by their application in the concise and divergent total syntheses of four cyclobutane-containing natural products from a common BMCB intermediate obtained through the copper-catalyzed borylative cyclization strategy. [2] This approach demonstrates how these synthetic platforms can efficiently generate structural complexity from simple building blocks, significantly expanding accessible chemical space for medicinal chemistry programs.
The boromethylene unit introduced in these methodologies serves as a versatile handle for installing diverse functionalities, making these approaches particularly valuable in drug discovery where rapid scaffold diversification is essential for structure-activity relationship studies. [2] The ability to construct these strained systems with defined stereochemistry addresses a critical need in medicinal chemistry for novel three-dimensional architectures with improved physicochemical profiles.
The synthetic protocols detailed in this application note provide robust and general methods for accessing structurally complex cyclobutane scaffolds and highly strained methylenecyclobutanes. The emphasis on boronate ester functionality enables unprecedented diversification capabilities, allowing medicinal chemists to efficiently explore structure-activity relationships around these underutilized molecular architectures. As the field continues shifting toward C(sp³)-rich scaffolds in lead optimization, these methodologies offer valuable tools for expanding the three-dimensional structural space available for drug discovery programs.
| System & Reaction Type | Key Feature / Control Element | Stereochemical Outcome | Primary Citation |
|---|---|---|---|
| Vinyl Cyclopropane (VCP) Ring-Opening [1] | Rh(I)/Ferrocene bisphosphine catalyst; aryl boronic acid nucleophile | >99% regioselectivity; 88-96% ee (enantioselectivity) | [1] |
| Acyl Bicyclobutane (BCB) Hydrophosphination [2] | Catalyst-controlled regiodivergence (Cu(I) for α-, Cu(II) for β'-selectivity) | >20:1 d.r. (diastereomeric ratio) | [2] |
| Vinyldiazo Compound Cyclopropanation [3] | Chiral catalyst for enantioselective transformation | High ee | [3] |
| General VCP/VCB Reactivity [4] | Transition-metal-mediated ring-opening | Controlled stereochemistry | [4] |
The following detailed protocol is adapted from a recent study on vinyl cyclopropanes, which serves as a useful analog for the type of stereoselective transformations possible with strained alkene systems [1].
Given the lack of direct information on vinylcyclooctanes, the diagram below outlines a logical workflow a research team might follow to develop a new stereoselective methodology, based on the principles observed in the search results.
To advance your research on this compound derivatives specifically, consider these steps:
Since vinylcyclooctane's structure suggests potential flammability and reactivity, the following general protocols for similar hazardous chemicals are relevant [1] [2].
Personal Protective Equipment (PPE)
| Equipment Type | Specification | Context of Use |
|---|---|---|
| Eye/Face Protection | Chemical splash goggles or face shields | Risk of splash of caustic/corrosive materials; use of toxic, absorbable liquids [2]. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene); inspect for holes before use. | Handling hazardous materials; glove type must be chosen based on manufacturer's chemical resistance data [2]. |
| Body Protection | Laboratory coat or apron, long pants, closed-toed shoes. | Minimize skin exposure; prevent injury from heavy items or glassware [2]. |
General Hygiene and Work Practices
Proper storage is critical to prevent incidents. The following principles should be applied [1].
Storage Specifications for Flammable Liquids The table below outlines maximum allowable container sizes for flammable liquids, which may apply to this compound depending on its official classification [1].
| Container Type | Class IA (e.g., Diethyl Ether) | Class IB (e.g., Acetone, Benzene) | Class IC (e.g., Butanol) |
|---|---|---|---|
| Glass or Plastic | 1 pint | 1 gallon | 1 gallon |
| Tinplate Can | 1 gallon | 5 gallons | 5 gallons |
| Safety Can | 2 gallons | 5 gallons | 5 gallons |
Storage Facility Requirements
Some chemicals can form dangerous peroxides or become shock-sensitive over time. While not confirmed for this compound, this is a critical risk area for certain organics [1] [2].
When a specific protocol is unavailable, a systematic risk assessment is essential. The diagram below outlines this logical workflow.
Polymerization inhibitors are chemical additives designed to prevent undesirable polymerization reactions during the storage and transportation of reactive monomers. They work by reacting with free radicals that would otherwise initiate the polymerization process [1].
The core principle involves the inhibitor molecule (InH) donating a hydrogen atom to a free radical (R•), forming a stable, non-reactive radical (In•) that cannot propagate the polymer chain [2]: R• + InH → RH + In•
For your technical guides, you can structure the information on common inhibitors in the following table:
| Inhibitor Category | Specific Examples | Mechanism of Action | Key Considerations |
|---|---|---|---|
| Phenolic Compounds | Hydroquinone (HQ) [3] [2] | Scavenges free radicals; often requires oxygen for maximum efficacy [2]. | A common general-purpose reagent [3]. |
| Nitrogen-Based Compounds | Nitrosamines, nitro- and azo-compounds [2] | Binds chemically with primary radicals to form less reactive species [2]. | --- |
| Stable Radicals | Diphenyl picrylhydrazyl (DPPH) [2] | Directly reacts with and deactivates propagating chain radicals [2]. | Does not require oxygen [2]. |
| Metal Salts/Complexes | Cupferron (Aluminum salt) [3] | Effective at high temperatures, with a strong inhibiting effect even in oxygen-free environments [3]. | Some metal salts can act as initiators under different conditions [2]. |
Here are detailed methodologies you can adapt for creating standard operating procedures (SOPs) or troubleshooting guides.
This is a standard procedure for stabilizing monomers in storage tanks or bottles.
This protocol outlines a testing method to compare the efficacy of different inhibitors, which can be a valuable troubleshooting guide.
Incorporating these points into your FAQs is crucial for safety.
Q: Why is preventing unwanted polymerization a safety concern?
Q: Does the presence of oxygen affect the inhibitor?
The following diagram summarizes the logical workflow for selecting and implementing a stabilization strategy.
The search results I obtained are a solid foundation for general vinyl monomer stabilization, but they lack specific data for this compound. To build a complete technical support document, I suggest you:
Here are some common problems and their systematic solutions, framed in a Q&A format.
| Problem | Possible Causes | Troubleshooting Steps | Primary Optimization Parameters to Test |
|---|
| Low Yield | Incomplete conversion; side reactions; product degradation; inefficient catalyst [1] | - Verify reactant purity.
For systematic optimization, move beyond "one-factor-at-a-time" (OFAT) approaches. A structured methodology like Design of Experiments (DoE) is more efficient for understanding interactions between variables [1].
The following diagram outlines a logical workflow for diagnosing and optimizing a reaction, integrating the concepts from the FAQs and optimization strategies.
When designing your experiments, quantitatively explore these critical parameters, which are common levers for improving chemical reactions [1].
| Parameter | Typical Range/Variants | Impact on Reaction | Experimental Consideration |
|---|---|---|---|
| Temperature | -78°C to reflux | Increases reaction rate; can influence selectivity and pathway [1] | Use controlled heating/cooling baths. |
| Solvent | Polar protic (MeOH, H₂O); Polar aprotic (DMF, DMSO); Non-polar (toluene, hexanes) [1] | Affects solubility, stability of intermediates, and reaction mechanism [1] | Screen a diverse set; consider environmental and safety factors. |
| Catalyst & Ligand | Varied metal centers (Pd, Ni, etc.); Phosphine, nitrogen-based ligands | Drives reaction efficiency and stereoselectivity [1] | Test different combinations; optimize loading. |
| Concentration & Stoichiometry | 0.01 M to 5 M; Equivalents from 0.9 to 2.0 | High concentration can increase rate but also impurities [1] | Balance between reaction speed and safety/side reactions. |
| Time | Minutes to days | Conversion vs. decomposition; can be linked with temperature [1] | Use TLC, LCMS, or other methods to monitor progress. |
| Additives | Acids, bases, salts | Can modulate pH, scavenge impurities, or stabilize intermediates | Start with literature precedent for similar reaction types. |
For particularly stubborn reactions that do not proceed under thermal conditions, consider visible light energy transfer (EnT) catalysis [3]. This approach uses a photosensitizer to absorb visible light and transfer energy to your substrate, populating an excited triplet state and enabling reaction pathways that are inaccessible in the ground state. This has been successfully applied to dearomative cycloadditions and other challenging transformations [3].
The table below summarizes the key physical and chemical property data available for this compound.
| Property | Value / Description | Implication for Handling |
|---|---|---|
| CAS Number | 61142-41-4 [1] | Unique identifier for ordering and regulatory compliance. |
| Molecular Formula | C₁₀H₁₈ [2] | Confirms molecular structure. |
| Boiling Point | 178.7 °C at 760 mmHg [1] | Indicates a high-boiling liquid; distillation is possible but may require high vacuum to lower temperature and reduce risk. |
| Flash Point | 48 °C [1] | Flammable liquid. Keep away from heat, sparks, and open flames. Use in a well-ventilated area, preferably in a fume hood. |
| Density | 0.849 g/cm³ [1] | Less dense than water. |
| LogP | 3.53 [1] | High lipophilicity; suggests potential for environmental persistence and bioaccumulation. |
While direct studies on this compound are limited, its structure suggests potential stability concerns.
The diagram below illustrates a theoretical cationic rearrangement, which is a common decomposition pathway for similar strained systems.
Based on its properties and common practices for similar compounds, here are practical recommendations.
| Question | Answer & Guidance |
|---|---|
| What are the critical storage conditions? | Store under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. Protect from light. A refrigerator is often recommended for reactive organics, but ensure the temperature stays above the compound's melting point. |
| Which reagents or conditions should be avoided? | Strong protic acids (e.g., H₂SO₄, HCl), Lewis acids (e.g., AlCl₃, BF₃), and radical initiators can trigger polymerization or rearrangement. Always assess compatibility before adding reagents. |
| My compound appears more viscous or has formed a gel. What happened? | This is a strong indication that polymerization has occurred. The batch may be compromised. In the future, ensure the use of an inhibitor and avoid contamination with catalytic species. |
| A new, unexpected product formed in my reaction. Why? | Your compound may have undergone a rearrangement, such as the ring expansion shown above. Analyze the new product using NMR and MS to confirm its identity. |
To empirically determine the stability of your specific batch of this compound under proposed experimental conditions, you can run a small-scale stress test.
Here are some common challenges and solutions you can adapt for vinylcyclooctane derivatives.
| Problem Description | Possible Causes | Recommended Solutions |
|---|---|---|
| Product polymerization during distillation | High temperature, presence of initiators (light, heat, peroxides) | Add polymerization inhibitors (e.g., 1,4-hydroquinone or 2,6-di-tert-butyl-4-methylphenol) before distillation [1]. |
| Low purity after chromatography | Decomposition on silica gel; similar polarity of product and impurities | Use neutral alumina or flash chromatography with deactivated silica; try silver nitrate-impregnated TLC for unsaturated compounds [2]. |
| Low yield or failed reaction | Incorrect reaction conditions; unsuitable catalyst system | Verify catalyst system (e.g., Pd-catalyzed, cobalt-catalyzed) and ligand choice; confirm substrate scope compatibility [3] [4]. |
| Azeotrope formation during distillation | Byproducts (e.g., toluene) with close boiling points to product | Design synthesis to avoid problematic byproducts; use bulky reagents (e.g., 2,4,6-triisopropylbenzenesulfonylhydrazide) for easier separation [1]. |
Q1: How can I prevent this compound from polymerizing during purification? The most effective method is to add a polymerization inhibitor before any distillation step. Based on a synthesis for vinylcyclohexane, 1,4-hydroquinone or 2,6-di-tert-butyl-4-methylphenol are commonly used for this purpose [1]. The inhibitor should be added directly to the distillation flask.
Q2: My vinyl-substituted cyclobutane derivative is unstable on silica gel. What are my alternatives? Functionalized cyclobutanes are known to be prone to rearrangement and ring-opening [4]. If your compound decomposes on standard silica gel, consider:
Q3: Are there special considerations for handling or storing these compounds? Yes. Vinylcycloalkanes and their derivatives are generally best stored under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (e.g., -20°C or below) to prevent polymerization and oxidation. Always include a stabilizer if the compound is to be stored for a long period.
The following detailed protocol is adapted from a patent for preparing vinylcyclohexane, which can serve as a model for purifying this compound [1].
Principle: Purification of the target olefin from a reaction mixture via distillation under protective conditions to prevent polymerization.
Materials:
Procedure:
The following diagram outlines a logical decision-making process for purifying this compound and its derivatives, integrating the troubleshooting advice above.
Problem: Your experiment with a vinylcyclooctane derivative yields an unexpected cyclobutane-containing product instead of, or in addition to, the desired compound.
Primary Cause: This is most likely due to an intramolecular [2+2] photocycloaddition [1]. During your reaction, the vinyl group (the alkene) and another alkene within the same molecule may come into close proximity and react under photochemical conditions (including ambient light or deliberate UV irradiation), forming a cyclobutane ring.
Underlying Mechanism & Evidence:
To confirm and address this issue, follow this diagnostic workflow. The diagram below outlines the key steps, from identifying the problem to implementing a solution.
Diagnostic Steps:
Once the [2+2] cycloaddition is identified as the culprit, you can implement the following solutions.
1. Modify Reaction Conditions
2. Strategic Molecular Design
3. Utilize the Side Reaction Productively If prevention is challenging, consider harnessing this side reaction. The table below shows how cyclobutane boronate esters can be diversified, demonstrating the potential utility of your side product.
Table: Diversification of a Cyclobutane Boronate Ester Scaffold [1]
| Transformation | Reagent/Conditions | Product |
|---|---|---|
| Protodeboronation | Specific conditions not detailed | Cyclobutane (core structure similar to pharmaceutical candidates) |
| Arylation | Lithiated furan | Arylated cyclobutane |
| Fluorination | Known fluorination methods | Fluorocyclobutane |
| Oxygenation | Oxidation conditions | Cyclobutanol |
| Bromination | Known bromination methods | Bromocyclobutane |
| Matteson Homologation | Standard homologation conditions | Homologated cyclobutane |
This protocol for Suzuki-Miyaura Cross-Coupling of a cyclobutane boronate ester is adapted from methodology in the search results [1] [3].
Objective: To form a carbon-carbon bond between a cyclobutyl boronate ester and an aryl halide, demonstrating the synthetic utility of the cyclobutane side-product.
Materials:
Procedure:
To help you get started, here is a template for a troubleshooting table you can populate once you find the relevant data.
| Problem Area | Common Issue | Potential Cause | Recommended Solution |
|---|---|---|---|
| Reaction Yield | Decreased yield at larger volumes | Inefficient mixing or heat transfer | Optimize agitation speed; use segmented flow reactor |
| Reaction Yield | Increased by-products | Longer heating/cooling times leading to side reactions | Implement controlled addition and rapid quenching |
| Purification | Difficult separation of product | Change in physical properties at scale | Switch from column chromatography to crystallization or distillation |
| Safety | Uncontrolled exotherm or pressure build-up | Accumulation of reactive intermediates or degradation | Conduct calorimetry studies; implement controlled dosing and pressure relief |
The diagram below outlines a generalized workflow for optimizing a chemical reaction for a larger scale. You can adapt this logical framework for your vinylcyclooctane process.
For volatile organic compounds like vinylcyclooctane, Gas Chromatography (GC) is typically the most appropriate and reliable quantification method. You can adapt the following standard protocols, as specific methods for this compound were not found in the search results.
The table below summarizes the key properties of this compound that guide method development [1]:
| Property | Value |
|---|---|
| Chemical Formula | C10H18 |
| Molecular Weight | 138.25 g/mol |
| Boiling Point | 178.7 ± 7.0 °C (Predicted) |
| Density | 0.849 ± 0.06 g/cm³ (Predicted) |
| Flash Point | 21 °C |
Q1: I am getting a broad peak with a tail for this compound. What could be the cause?
Q2: The calibration curve has a poor linear fit (R² < 0.995). How can I improve it?
Q3: How can I confirm the peak I see is actually this compound?
The following diagram visualizes the logical workflow for the analytical process, from sample preparation to data analysis.
Since exact data for vinylcyclooctane is unavailable, you should systematically determine its properties. The following table outlines the key data points you need to find or establish and the relevant regulatory frameworks to guide your assessment.
| Safety Parameter | Description & Relevance | Regulatory Context / Analogous Data |
|---|---|---|
| Toxicity (Acute Oral) | Median Lethal Dose (LD50) crucial for hazard classification [1]. | Use (Q)SAR models (in silico) to predict rat oral LD50 as an alternative to in vivo testing [1] [2]. |
| Health Factors & Target Organs | Identifies specific organs or systems (e.g., liver, nervous system) that the chemical may damage [3]. | Consult safety data for structurally similar compounds (e.g., vinyl chloride) [3]. |
| Exposure Limits | Defines the maximum concentration of a chemical in air to which workers can be exposed. | Refer to established limits for analogous substances (e.g., OSHA PEL for vinyl chloride is 1 ppm TWA) [3]. |
| Physical Hazards | Assesses characteristics like flammability, corrosivity, and reactivity [4]. | Check for ignitable waste (D001) or reactive waste (D003) characteristics per EPA guidelines [4]. |
| Waste Classification | Determines the proper disposal code if the chemical becomes waste [4]. | Classify based on EPA "D" codes for characteristic wastes or "F" codes for non-specific sources [4]. |
Adhere to these universal safety practices when handling any laboratory chemical:
The experimental workflow for risk assessment and safe handling can be summarized as follows:
Advisory Note While specific data on vinylcyclooctane is limited in the retrieved results, the following information on vinyl cyclobutane systems is directly analogous. These rearrangements are critical in the biosynthesis of marine natural products with drug discovery potential, such as the dictazole family, which are investigated as BACE1 inhibitors for Alzheimer's disease [1] [2]. The principles of controlling selectivity in these ring systems are highly transferable.
Q1: What is the fundamental rearrangement pathway for vinyl cyclobutane systems? The vinyl cyclobutane rearrangement is a ring-expansion reaction that converts a cyclobutyl core into a cyclohexenyl constitutional isomer. This is a strategic transformation in natural product biosynthesis and synthesis [1].
The following diagram illustrates the core rearrangement logic and its application in a biosynthetic pathway.
Q2: My reaction gives a complex mixture of products. How can I improve selectivity? A direct intermolecular [2+2] photocycloaddition strategy to form cyclobutanes often faces severe selectivity issues, including homodimerization vs. heterodimerization and poor control over stereochemistry [2]. Consider these alternative strategies:
Q3: What analytical challenges are associated with these cyclobutane products? Cyclobutane rings are fluxional and can rapidly undergo ring flipping, leading to unpredictable NMR chemical shifts and complex coupling constants. This has historically led to structural misassignments. For definitive structural confirmation, rely on:
The following table summarizes key experimental parameters for the rearrangement of dictazole A to dictazoline C, as referenced from the literature [1].
| Parameter | Specification & Quantitative Data |
|---|---|
| Core Transformation | Direct conversion of cyclobutyl analogue to its cyclohexyl constitutional isomer. |
| Proposed Mechanism | Vinyl cyclobutane (VCB) rearrangement [1]. |
| Key Evidence | Analysis of 2D NMR spectroscopic data (DMSO-d₆ and MeOH-d₄), including DEPT, HSQC, HMBC, COSY, and ROESY [1]. |
| Structural Analysis | Planar structures defined by HMBC and COSY correlations. Relative configurations established via ROESY and 1D-DPFGSE NOE spectra [1]. |
| Biological Relevance | Dictazole A shows inhibitory activity against BACE1 (memapsin 2), a protease target for Alzheimer's disease, with an IC₅₀ value of 50 μg/mL [1]. |
Troubleshooting Common Experimental Issues
| Observed Issue | Potential Cause | Recommended Solution |
|---|---|---|
| Low Yield / No Conversion | Incorrect reaction conditions for the specific rearrangement. | The direct thermal VCB rearrangement can require forcing conditions. Refer to a related system where microwave irradiation at 200°C in water was used to drive the VCB rearrangement of sceptrin to ageliferin [2]. |
| Uncontrolled Stereochemistry | Thermal or photochemical racemization. | Implement a mild metalloradical catalysis strategy. For a model system, using 1 mol% of a Ni(I) catalyst (dimer 1) in dioxane at room temperature for 5 minutes achieved isomerization with >98% yield and 98.8% e.e. retention [3]. |
| Complex Mixture from Dimerization | Statistical homodimerization and poor regiocontrol in [2+2] cycloadditions. | Abandon the direct dimerization approach. Employ a C–H functionalization strategy to build the cyclobutane core with inherent control over regiochemistry and stereochemistry of substituents [2]. |
To deepen your investigation, you may find the following resources helpful:
Ring strain is the instability that arises when bonds in a cyclic molecule are forced into angles that deviate from their ideal values. It is a key driver of reactivity in organic synthesis [1].
| Ring System | Strain Energy (kcal/mol) | Primary Source of Strain |
|---|---|---|
| Cyclopropane | 27.5 | Severe Angle Strain |
| Cyclobutane | 26.3 | Angle Strain, some Torsional Strain |
| Cyclopentane | 6.2 | Torsional Strain (puckering relieves some) |
| Cyclohexane | 0.1 | Minimal Strain (chair conformation) |
| Cyclooctane | 9.7 | Transannular Strain |
| Bicyclo[1.1.0]butane | ~66.3 | Extreme Angle Strain [1] |
Here are common challenges and solutions when working with strained molecules, compiled from recent synthetic studies.
| Problem/Symptom | Possible Cause | Suggested Solution |
|---|---|---|
| Uncontrolled Ring-Opening | Overly reactive central bond in BCBs; unsuitable reaction conditions. | Use catalyst control (e.g., Cu(I) vs. Cu(II) salts) to dictate α- or β'-selectivity [2]. |
| Low Diastereoselectivity | Poor stereocontrol during nucleophilic addition to BCBs. | Optimize catalyst and solvent. CuCl in THF achieved >20:1 d.r. for α-selective hydrophosphination [2]. |
| Unintended Isomerization | Metallic catalysts or radicals causing geometry change. | For vinylcyclopropanes, a Ni(I) metalloradical catalyst can enable clean, stereoretentive cis/trans isomerization at room temperature [3]. |
| Low Yield in Ring Expansion | Inefficient activation of the strained system. | Utilize functional groups that serve dual roles. A ketone on a BCB can act as both an activating group and a reacting partner in nucleophilic addition/Horner–Wadsworth–Emmons olefination [4]. |
| Predicting Reactivity | Difficulty estimating which strained molecules will react. | Use machine learning tools to predict Ring Strain Energy (RSE). The AIMNet2 RSE workflow can reliably and quickly predict RSE to identify reactive candidates [5]. |
The following are summarized methodologies from recent publications for handling strained systems.
This method produces 1,1,3-trisubstituted cyclobutanes with high diastereoselectivity [2].
This Ni(I)-catalyzed protocol isomerizes vinylcyclopropanes without loss of enantiopurity [3].
1 in situ or use a pre-formed complex.The diagram below outlines a general decision-making workflow for managing ring strain reactivity, based on the principles in the troubleshooting guide.
Finding a direct, pre-existing comparison might be challenging. Here are a few suggestions on how you can proceed to gather the necessary information:
Once you have gathered the data, you can structure it effectively. The table below outlines the key parameters a comprehensive comparison should include.
| Comparison Parameter | This compound | Other Cycloalkenes (e.g., Cyclohexene, Norbornene) |
|---|---|---|
| Structure & Strain | Medium-sized ring with exocyclic vinyl group | Varies (e.g., 6-membered ring, bicyclic) |
| Typical Reactions | Ring-Closing Metathesis, Hydrogenation, Epoxidation | Similar core reactions, but with differing rates and yields |
| Experimental Rate Constant (k) | Data required | Data required (for direct comparison) |
| Reaction Yield (%) | Data required | Data required (for a specific reaction) |
| Activation Energy (Ea) | Data required | Data required |
| Key References | (To be filled from primary literature) | (To be filled from primary literature) |
To meet your requirement for a visualization, here is a generic Graphviz (DOT language) template for a reaction mechanism. You can adapt this script once you have specific data on the pathways you wish to illustrate [1].
This code generates a diagram showing a generic reaction pathway where reactants form an intermediate that leads to major and minor products, with edge labels indicating how activation energy (Ea) influences the reaction speed.
The table below lists key properties for vinylcyclohexane gathered from chemical databases [1] [2].
| Property | Value |
|---|---|
| CAS No. | 695-12-5 |
| Molecular Formula | C8H14 |
| Molecular Weight | 110.2 g/mol |
| Boiling Point | 128 °C (lit.) |
| Melting Point | -121 °C |
| Density | 0.805 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.448 (lit.) |
| Flash Point | 70 °F (21.1 °C) |
| Vapor Pressure | 19.4 hPa at 20°C |
| Water Solubility | Insoluble |
| Form | Colourless Oil |
| LogP | 5 at 20°C |
While specific experimental data comparing vinylcyclohexane and vinylcyclooctane was not available, the following contexts illustrate their use in research, which can inform your experimental design.
The nickel-catalyzed reaction mentioned involves multiple steps, as illustrated below:
For researchers designing experiments with these compounds:
The global market for vinylcyclohexane is projected to grow, driven by its applications in polymers, plastics, and as a chemical intermediate [7]. Emerging trends include its use in developing chemically recyclable polymers [4] and its role as a reagent in nickel-catalyzed hydrosilylation of alkenes [1] [2].
Recent medicinal chemistry strategies often focus on replacing flat, aromatic benzene rings with saturated, three-dimensional (3D) carbon-rich structures. This "escape from flatland" aims to improve drug-like properties such as metabolic stability and aqueous solubility [1].
The table below summarizes some well-characterized saturated bioisosteres that have been successfully applied in drug discovery campaigns, in contrast to the lack of data for vinylcyclooctane.
| Bioisostere Core | Typical Benzene Replacement For | Key Reported Advantages | Example in Drug Discovery |
|---|---|---|---|
| Bicyclo[1.1.1]pentane (BCP) | para-substituted | Improved metabolic stability, aqueous solubility (15x), lowered lipophilicity [1]. | γ-Secretase inhibitor (Pfizer) [1]. |
| Bicyclo[2.2.2]octane (BCO) | para-substituted | Retained potency with improved oral bioavailability [1]. | BG9928 (Adenosine A1 antagonist); APG-115 (MDM2 inhibitor, in clinical trials) [1]. |
| Cubane | para-substituted | Saturated, 3D character to reduce metabolic toxicity risks [1]. | -- |
| Cyclohexane | para-substituted & monosubstituted | A classical isostere; improves potency in many cases [1]. | -- |
| This compound | Not established | No experimental data or application examples found. | None identified. |
Bioisosteric replacement in drug design involves swapping an atom or group of atoms with another that has similar biological properties. The goal is to create a new molecule with improved attributes, such as reduced toxicity or better pharmacokinetics [2].
Modern approaches to identifying and validating these replacements are highly computational and rely on understanding 3D shape and electronic properties. The following diagram outlines a generalized workflow for a bioisosteric replacement project, which would apply regardless of the specific scaffold being investigated.
To conduct a meaningful analysis of a novel bioisostere like this compound, consider these practical steps:
The thermal rearrangement of vinylcyclobutane to cyclohexene is a key reaction in organic synthesis for building six-membered rings. It proceeds through a diradical intermediate that exists on a very flat potential energy surface [1]. This rearrangement is conformationally sensitive, and the stereochemistry of the final product depends on the transition structures these diradicals can adopt [1]. The mechanism is also intrinsically linked to the potential energy surface of the Diels-Alder reaction between butadiene and ethylene [1].
The table below summarizes key experimental data and analytical techniques used to validate the rearrangement, based on a study of the natural product Dictazole A [2].
| Aspect Validated | Experimental Technique(s) | Key Observations and Data |
|---|---|---|
| Structural Change (Cyclobutyl to Cyclohexyl) | 1D & 2D NMR (1H, 13C, DEPT, COSY, HMBC, ROESY) [2] | Loss of cyclobutane methine signals (e.g., H-8/H-8'); Appearance of methylene (H2-8) AB system in cyclohexene product [2]. |
| Solvent-Dependent Tautomerism | 13C NMR in different solvents (MeOH-d4, DMSO-d6) [2] | Large downfield shifts for key carbons (e.g., C-13 from 173.8 ppm to 188.4 ppm); Evidence for 2-amino-imidazolone 2-imino-imidazolidinone equilibrium [2]. |
| Relative Stereochemistry | 1D-DPFGSE NOE & ROESY experiments [2] | Specific NOE correlations (e.g., between H-8' and H-14') used to determine relative configuration of chiral centers [2]. |
| Direct Conversion Evidence | LC-MS & NMR monitoring of reaction [2] | Direct observation of Dictazole A (cyclobutyl) converting to Dictazoline C (cyclohexyl constitutional isomer) [2]. |
This is a generalized protocol based on the conversion of Dictazole A to Dictazoline C, which illustrates a real-world application of this rearrangement [2].
The following diagram visualizes the logical workflow for conducting and validating the rearrangement, based on the experimental protocol.
This diagram illustrates the key mechanistic steps of the vinylcyclobutane rearrangement, showing the formation of the diradical transition state.
The table below summarizes common controlled/living polymerization techniques applicable to a range of vinyl monomers [1]. You can use it as a template to organize data for vinylcyclooctane analogs.
| Polymerization Technique | Typical Catalytic System | Key Characteristics | Applicable Monomer Families (from search results) |
|---|---|---|---|
| Atom Transfer Radical Polymerization (ATRP) | Alkyl halide initiator + Cu(I)X/bpy complex [1] | Good functional group tolerance; can be used for methacrylates [1] | Methacrylates, Styrenics [1] |
| Reversible Addition-Fragmentation Chain-Transfer (RAFT) | Radical initiator + Chain-transfer agent (e.g., dithiocarbamate) [1] | Compatible with a wide range of monomers; requires specific chain-transfer agents [1] | Methacrylates, Acrylates, Styrenics [1] |
| Living Cationic Polymerization | Lewis acid catalysts (e.g., Friedel-Crafts type) [1] | Effective for cationically active monomers like styrenics and vinyl ethers [1] | Styrenics, Vinyl ethers [1] |
| Living Anionic Polymerization | Alkali metal initiators (e.g., butyllithium) [1] | Capable of producing polymers with narrow molecular weight distributions [1] | Styrenics, Dienes [1] |
| Ring-Opening Metathesis Polymerization (ROMP) | Grubbs-type ruthenium catalysts [1] | Particularly suitable for cyclic olefins [1] | Cycloolefins (e.g., Norbornene) [1] |
For objective comparison, experiments should follow standardized protocols. Below is a generalized workflow for evaluating polymerization behavior, which can be applied to this compound analogs.
General Experimental Protocol for Polymerization [1]:
Once polymers are synthesized, the following metrics should be compared for each polymerization technique applied to this compound analogs.
| Performance Metric | Description & Measurement Method | Significance for Comparison |
|---|
| Monomer Conversion | Measurement: Gravimetric analysis or 1H NMR spectroscopy. Calculation: (Weight of polymer / Weight of initial monomer) × 100%. | Indicates the reaction's efficiency and practical usefulness for each technique [1]. | | Molecular Weight Control | Measurement: Gel Permeation Chromatography (GPC). Comparison: Experimental molecular weight (Mn, exp) vs. theoretical molecular weight (Mn, theo). | A key indicator of a "living" or controlled polymerization; closer agreement suggests better control [1]. | | Dispersity (Đ) | Measurement: Gel Permeation Chromatography (GPC). Calculation: Đ = Mw / Mn. | Measures the breadth of the molecular weight distribution. Lower values (e.g., Đ < 1.2) indicate a well-controlled system [1]. | | Polymer Microstructure | Measurement: 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. | Determines tacticity, regioregularity, and the presence of any secondary reactions that may alter the polymer backbone [1]. | | Thermal Properties | Measurement: Differential Scanning Calorimetry (DSC) to find Glass Transition Temperature (Tg). | Allows for correlation between the polymer's structure and its material properties [1]. |
Since specific data on this compound is unavailable, I suggest these approaches to find the information you need:
To objectively compare the stability of vinylcyclooctane with similar compounds, the analysis should focus on ring strain, conformational flexibility, and the stability of the vinyl substituent. Compounds for comparison should be selected based on ring size and the presence of exocyclic double bonds.
The table below outlines a proposed set of compounds and key parameters for a comparative stability analysis.
| Compound Name | Ring Size | Key Stability Factor | Expected Relative Stability | Primary Experimental Evidence |
|---|---|---|---|---|
| This compound | 8 | Moderate transannular strain, flexible | Medium | Heat of Hydrogenation (∆Hhydro) |
| Vinylcyclohexane | 6 | Minimal ring strain, chair conformation | High (Baseline) | ∆Hhydro, Computational (Strain Energy) |
| Vinylcyclobutane | 4 | High angle and torsional strain | Low | ∆Hhydro, Thermal Decomposition Rate |
| Vinylcyclopropane | 3 | Extreme ring strain, highly reactive | Very Low | ∆Hhydro, Polymerization Susceptibility |
| 1,2-Divinylcyclohexane | 6 | Stabilizing conjugation (if dienes form) | Variable (Depends on context) | UV-Vis Spectroscopy, ∆Hhydro |
To generate the data for the comparison table, the following experimental protocols are key. These methodologies provide quantitative and qualitative measures of molecular stability.
Heat of Hydrogenation (∆Hhydro) Measurement
Computational Strain Energy Calculation
Thermal Decomposition Kinetics
The following diagram illustrates the logical workflow for conducting a stability comparison, from compound selection to data interpretation. The diagram uses high-contrast colors with text explicitly set to fontcolor="#202124" for readability against light backgrounds.
This workflow provides a systematic approach for a comparative stability study. The relationship between a compound's structure and its experimental stability can be visualized by mapping key stability factors to their measurable outcomes.
Since specific data for this compound was not found in the search results, you can locate it through these specialized scientific resources:
Flammable;Irritant;Environmental Hazard